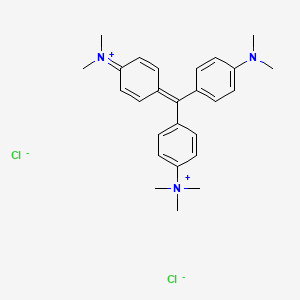
3',5'-Cyclic amp hydrate
Overview
Description
3’,5’-Cyclic adenosine monophosphate hydrate, commonly known as 3’,5’-cyclic AMP hydrate, is a derivative of adenosine triphosphate. It plays a crucial role as a second messenger in various biological processes, including intracellular signal transduction. This compound is essential for conveying the cAMP-dependent pathway, which is vital for many physiological responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-cyclic AMP hydrate typically involves the cyclization of adenosine triphosphate. This process is catalyzed by the enzyme adenylate cyclase, which converts adenosine triphosphate to 3’,5’-cyclic AMP. The reaction conditions often include a neutral to alkaline environment and a temperature of around 80°C .
Industrial Production Methods
Industrial production of 3’,5’-cyclic AMP hydrate involves large-scale enzymatic synthesis using adenylate cyclase. The process is optimized to ensure high yield and purity of the compound. The production also includes steps to hydrate the compound, forming the crystalline hydrate form .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Cyclic AMP hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of 3’,5’-cyclic AMP hydrate can lead to the formation of adenosine monophosphate, while reduction can yield adenosine .
Scientific Research Applications
3’,5’-Cyclic AMP hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleotide behavior and interactions.
Biology: It plays a crucial role in signal transduction pathways, influencing various cellular processes.
Medicine: It is used in research related to hormone action, neurotransmission, and cell proliferation.
Industry: It is utilized in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The mechanism of action of 3’,5’-cyclic AMP hydrate involves its role as a second messenger. It is synthesized from adenosine triphosphate by adenylate cyclase and activates protein kinase A. This activation leads to the phosphorylation of various target proteins, influencing numerous cellular processes. The compound also interacts with cyclic nucleotide-gated ion channels and exchange proteins directly activated by cyclic AMP .
Comparison with Similar Compounds
Similar Compounds
3’,5’-Cyclic guanosine monophosphate: Another cyclic nucleotide with similar signaling functions.
Adenosine monophosphate: A non-cyclic form of the nucleotide with different biological roles.
Uniqueness
3’,5’-Cyclic AMP hydrate is unique due to its specific role in the cAMP-dependent signaling pathway. Its ability to activate protein kinase A and other cyclic nucleotide-binding proteins distinguishes it from other nucleotides .
Properties
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O6P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);1H2/t4-,6-,7-,10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYGERHACAPJMO-MCDZGGTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60-92-4 | |
| Record name | Adenosine, cyclic 3',5'-(hydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine 3',5'-phosphate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B7823046.png)


![aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B7823062.png)







